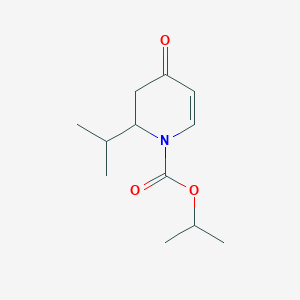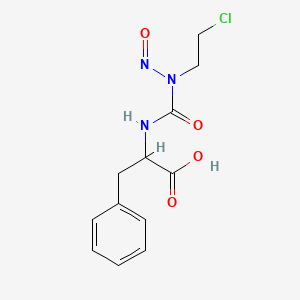
Alanine, N-(((2-chloroethyl)nitrosoamino)carbonyl)-3-phenyl-, DL-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alanine, N-(((2-chloroethyl)nitrosoamino)carbonyl)-3-phenyl-, DL- is a synthetic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a phenyl group and a nitrosoamino moiety. It has been studied extensively for its potential therapeutic applications, particularly in the field of oncology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Alanine, N-(((2-chloroethyl)nitrosoamino)carbonyl)-3-phenyl-, DL- can be achieved through several methods. One common approach involves the reductive amination of glyoxilic or pyruvic acids with 2-chloroethylamine and sodium cyanoborohydride in methanol . Another method includes the alkylation of 2-chloroethylamine with α-haloalkanoic acid esters in a two-phase system consisting of potassium carbonate and acetonitrile .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
Alanine, N-(((2-chloroethyl)nitrosoamino)carbonyl)-3-phenyl-, DL- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols. Substitution reactions often result in the formation of new carbon-nitrogen or carbon-oxygen bonds.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of Alanine, N-(((2-chloroethyl)nitrosoamino)carbonyl)-3-phenyl-, DL- involves its interaction with cellular components, leading to the disruption of critical biological processes. The compound targets specific molecular pathways, including DNA synthesis and repair mechanisms, which results in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(2-Chloroethyl)(nitroso)carbamoyl]-L-alanine
- N-[(2-Chloroethyl)(nitroso)carbamoyl]-glycine
- N-[(2-Chloroethyl)(nitroso)carbamoyl]-serine
Uniqueness
Alanine, N-(((2-chloroethyl)nitrosoamino)carbonyl)-3-phenyl-, DL- stands out due to its unique phenyl group, which enhances its chemical reactivity and biological activity compared to other similar compounds. This structural feature contributes to its higher efficacy as an anti-neoplastic agent and its broader range of applications in scientific research .
Eigenschaften
CAS-Nummer |
52322-29-9 |
|---|---|
Molekularformel |
C12H14ClN3O4 |
Molekulargewicht |
299.71 g/mol |
IUPAC-Name |
2-[[2-chloroethyl(nitroso)carbamoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C12H14ClN3O4/c13-6-7-16(15-20)12(19)14-10(11(17)18)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,19)(H,17,18) |
InChI-Schlüssel |
AMQOVKFPGUGUDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)N(CCCl)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Aminopyrimidin-4-yl)amino]-1-phenylethanol;hydrochloride](/img/structure/B13993667.png)
![2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-diethylacetamide;ethanesulfonic acid](/img/structure/B13993668.png)
![1-[6-(2-Methoxyethoxy)pyridin-3-yl]ethanone](/img/structure/B13993673.png)

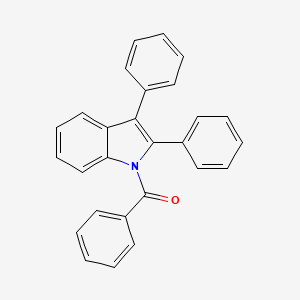
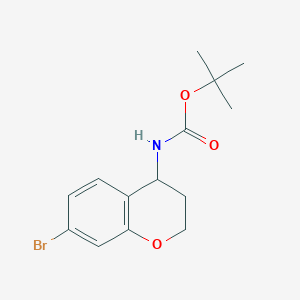
![8-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B13993708.png)

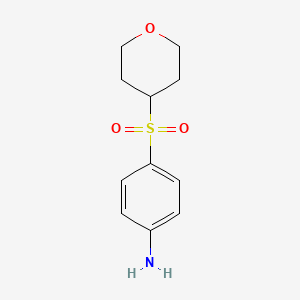
![4-[2-(2-iodophenyl)ethenyl]-N,N-dimethylaniline](/img/structure/B13993729.png)

![2-Phenyl-1-(spiro[chroman-2,4'-piperidin]-1'-yl)ethanone](/img/structure/B13993743.png)
